TH1760

Description

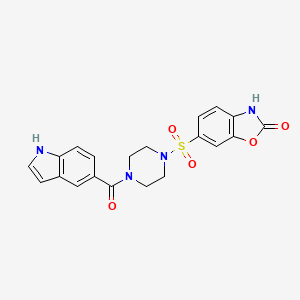

Structure

3D Structure

Properties

Molecular Formula |

C20H18N4O5S |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

6-[4-(1H-indole-5-carbonyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C20H18N4O5S/c25-19(14-1-3-16-13(11-14)5-6-21-16)23-7-9-24(10-8-23)30(27,28)15-2-4-17-18(12-15)29-20(26)22-17/h1-6,11-12,21H,7-10H2,(H,22,26) |

InChI Key |

HNCVDRFFJZJQRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of TH1760 in Potentiating Thiopurine-Based Cancer Therapy: A Technical Guide

For Immediate Release

SOLNA, Sweden – December 8, 2025 – In the landscape of precision oncology, the small molecule TH1760 has emerged as a significant research tool for enhancing the therapeutic efficacy of thiopurine drugs, a class of antimetabolites used in the treatment of various cancers, particularly hematological malignancies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of this compound in cancer research, intended for researchers, scientists, and professionals in drug development.

Contrary to some initial postulations, this compound is not an inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Instead, extensive research has unequivocally identified its primary target as NUDT15 (Nudix Hydrolase 15), a crucial enzyme in the metabolic pathway of thiopurines. By inhibiting NUDT15, this compound effectively sensitizes cancer cells to the cytotoxic effects of thiopurine drugs like 6-thioguanine (6-TG).

Core Mechanism of Action: NUDT15 Inhibition

Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that undergo intracellular metabolic activation to form thioguanine nucleotides (TGNs). The key cytotoxic metabolite, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), is incorporated into DNA during replication, leading to DNA damage and subsequent cell death.

NUDT15 functions as a negative regulator of thiopurine cytotoxicity by hydrolyzing the active metabolites, primarily 6-thio-dGTP and 6-thio-GTP, thus preventing their incorporation into nucleic acids. This compound is a potent and selective inhibitor of NUDT15. By binding to the catalytic pocket of NUDT15, this compound prevents the degradation of 6-thio-dGTP. This leads to an accumulation of active thiopurine metabolites within the cancer cell, resulting in increased incorporation of 6-thio-dGTP into the DNA of cancer cells. The presence of this analogue in the DNA triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The efficacy of this compound in sensitizing cancer cells to thiopurines has been demonstrated through various in vitro studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Reference |

| This compound IC50 for human NUDT15 | ~25 nM | Malachite Green-based assay | |

| This compound Cellular Engagement (CETSA) | Low-micromolar range | Cellular Thermal Shift Assay | |

| TH7755 IC50 for human NUDT15 | ~30 nM | Malachite Green-based assay |

Table 1: Biochemical and Cellular Potency of NUDT15 Inhibitors. CETSA (Cellular Thermal Shift Assay) measures the engagement of a drug with its target protein in a cellular environment. TH7755 is a derivative of this compound with improved cellular target engagement.

| Cell Line | Treatment | 6-TG EC50 | Fold Sensitization | Reference |

| 697 (B-cell acute lymphoblastic leukemia) | 6-TG alone | Not specified | - | |

| 6-TG + 10 µM this compound | Reduced by ~10-fold | ~10 | ||

| NB4 (Acute promyelocytic leukemia) | 6-TG alone | Not specified | - | |

| 6-TG + this compound | Dose-dependent decrease | Not specified | ||

| HL-60 (Acute promyelocytic leukemia) | 6-TG alone | Not specified | - | |

| 6-TG + this compound | Dose-dependent decrease | Not specified |

Table 2: Sensitization of Hematological Malignancy Cell Lines to 6-Thioguanine (6-TG) by this compound. EC50 represents the concentration of a drug that gives a half-maximal response.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Intracellular 6-thio-dGTP/6-thio-GTP levels | HL-60 | 6-MP or 6-TG + 10 µM this compound | Significantly enhanced incorporation into RNA/DNA |

Table 3: Effect of this compound on Intracellular Thiopurine Metabolite Levels.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Thiopurine metabolism and the mechanism of action of this compound.

Caption: Workflow for a Resazurin-based cell viability assay.

Caption: Simplified DNA damage response pathway initiated by 6-TG.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Resazurin Cell Viability Assay

This assay is used to assess cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 6-thioguanine (6-TG) with and without a fixed concentration of this compound (e.g.,

An In-depth Technical Guide to TH1760 and Thiopurine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the treatment of various cancers and autoimmune diseases. The therapeutic efficacy and toxicity of these prodrugs are critically dependent on their complex intracellular metabolism. A key enzyme in this pathway is the Nudix hydrolase 15 (NUDT15), which deactivates the cytotoxic thiopurine metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thio-guanosine triphosphate (6-thio-GTP). Genetic variants in NUDT15 that result in decreased enzyme function are associated with thiopurine toxicity, limiting the therapeutic window for many patients. TH1760 is a potent and selective small-molecule inhibitor of NUDT15. By blocking NUDT15 activity, this compound enhances the accumulation of active thiopurine metabolites in target cells, thereby potentiating their cytotoxic effects. This guide provides a comprehensive overview of the thiopurine metabolism pathways, the role of NUDT15, and the mechanism of action of this compound. It includes quantitative data on the effects of this compound, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The Thiopurine Metabolism Pathway

Thiopurines are prodrugs that require intracellular enzymatic conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs). The metabolic pathway is a complex network of competing enzymes that ultimately determines the balance between therapeutic efficacy and toxicity.

Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through three competing pathways:

-

Phosphorylation to active 6-TGNs: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to thioinosine monophosphate (TIMP). Through a series of enzymatic steps involving inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS), TIMP is converted to thioguanosine monophosphate (TGMP). TGMP is then phosphorylated to its di- and tri-phosphate forms (TGDP and TGTP), which are the active cytotoxic metabolites. 6-thioguanine (6-TG) can also be directly converted to TGMP by HPRT. These 6-TGNs exert their cytotoxic effects by being incorporated into DNA and RNA.

-

S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP and its downstream metabolites, leading to the formation of inactive methylated compounds such as 6-methylmercaptopurine (6-MMP).

-

Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid.

The balance between these pathways is crucial. Shunting of 6-MP metabolism towards the TPMT pathway can lead to the accumulation of 6-MMP, which is associated with hepatotoxicity, while reduced TPMT activity can lead to an accumulation of 6-TGNs and an increased risk of myelosuppression.

The Role of NUDT15 in Thiopurine Metabolism

NUDT15 is a nucleoside diphosphatase that plays a crucial role in thiopurine metabolism by hydrolyzing the active metabolites 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms (6-thio-dGMP and 6-thio-GMP respectively).[1] This action effectively deactivates the cytotoxic potential of thiopurines.

Individuals with certain genetic variants in the NUDT15 gene have reduced or no enzyme activity. This leads to an accumulation of 6-TGNs and a heightened risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. Therefore, NUDT15 genotyping has become an important tool for personalizing thiopurine therapy.

This compound: A Potent NUDT15 Inhibitor

This compound is a potent and selective small-molecule inhibitor of NUDT15.[2] By inhibiting NUDT15, this compound prevents the deactivation of active thiopurine metabolites, leading to their increased intracellular accumulation and enhanced incorporation into DNA and RNA. This potentiation of thiopurine cytotoxicity presents a promising strategy to improve the therapeutic efficacy of thiopurines, potentially allowing for lower doses to be used, thereby reducing side effects.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data on the activity and effects of this compound.

Table 1: In Vitro Inhibition of NUDT15 by this compound

| Parameter | Value | Reference |

| IC50 (Human NUDT15) | 25 nM | [2] |

Table 2: Effect of this compound on Thiopurine Metabolite Incorporation and Cytotoxicity

| Cell Line | Thiopurine | This compound Concentration | Effect | Reference |

| HL-60 | 6-Mercaptopurine | 10 µM | Significantly enhanced RNA incorporation of 6-MP metabolites. | [3] |

| HL-60 | 6-Thioguanine (0.5 µM) | 10 µM | Significantly enhanced RNA incorporation of 6-TG metabolites (P = 0.02). | [3] |

| HL-60 | 6-Thioguanine (1 µM) | 10 µM | Significantly enhanced RNA incorporation of 6-TG metabolites (P = 0.0047). | [3] |

| NB4 | 6-Thioguanine | 10 µM | Potentiated 6-TG-induced DNA damage response and apoptosis. | [3] |

| HL-60 | 6-Mercaptopurine | 10 µM | Potentiated 6-MP-induced cell cycle arrest. | [3] |

Experimental Protocols

Measurement of Intracellular Thiopurine Metabolites by LC-MS/MS

This protocol is adapted from established methods for the quantification of thiopurine metabolites in erythrocytes.

4.1.1. Sample Preparation

-

Blood Collection: Collect whole blood in EDTA-containing tubes.

-

Erythrocyte Isolation: Centrifuge the whole blood to separate erythrocytes from plasma and other cellular components. Wash the erythrocyte pellet with saline solution.

-

Cell Lysis: Lyse the washed erythrocytes to release intracellular metabolites.

-

Acid Hydrolysis: Treat the cell lysate with an acid (e.g., perchloric acid) to hydrolyze the thiopurine nucleotides (6-TGNs and 6-MMPNs) to their respective purine bases (6-thioguanine and 6-methylmercaptopurine).

-

Protein Precipitation: Precipitate proteins from the hydrolyzed lysate.

-

Supernatant Collection: Collect the supernatant containing the thiopurine bases for analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable liquid chromatography (LC) system with a C18 column to separate the thiopurine bases.

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify 6-thioguanine and 6-methylmercaptopurine. Use stable isotope-labeled internal standards for accurate quantification.

NUDT15 Enzymatic Assay (Hydrolysis of 6-thio-dGTP)

This protocol is based on a malachite green-based assay to measure the release of inorganic phosphate during enzymatic hydrolysis.

4.2.1. Reagents

-

Recombinant human NUDT15 enzyme

-

6-thio-dGTP (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Malachite green reagent for phosphate detection

-

This compound (inhibitor)

4.2.2. Procedure

-

Prepare a reaction mixture containing the assay buffer, NUDT15 enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, 6-thio-dGTP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

-

Calculate the enzyme activity and the inhibitory effect of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Action of this compound

Experimental Workflow for Assessing this compound Efficacy

References

The Discovery and Development of TH1760: A Potent and Selective NUDT15 Inhibitor for Thiopurine Sensitization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of TH1760, a first-in-class small-molecule inhibitor of the Nudix hydrolase 15 (NUDT15). NUDT15 is a key enzyme responsible for hydrolyzing and deactivating the active metabolites of thiopurine drugs, which are widely used in the treatment of cancer and inflammatory diseases. Loss-of-function variants in the NUDT15 gene are associated with severe toxicity to thiopurines. This compound was developed as a chemical probe to investigate the therapeutic potential of NUDT15 inhibition. This document provides a comprehensive overview of this compound's mechanism of action, key experimental data, and the methodologies used in its characterization.

Introduction

Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that require intracellular metabolic activation to their triphosphate forms, 6-thio-GTP and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP). These active metabolites are then incorporated into DNA and RNA, leading to cytotoxicity. The enzyme NUDT15 functions to hydrolyze 6-thio-(d)GTP to their less toxic monophosphate forms, thereby limiting the efficacy of thiopurine therapy.[1][2] Genetic variants of NUDT15 that result in a loss of function are strongly correlated with thiopurine intolerance in patients, highlighting the critical role of NUDT15 in thiopurine metabolism.[3][4]

The development of a potent and selective NUDT15 inhibitor was proposed as a strategy to enhance the therapeutic efficacy of thiopurines in patients with wild-type NUDT15, potentially allowing for lower doses of thiopurines and reducing their associated side effects.[1][5] this compound emerged from a drug discovery effort as a potent and selective chemical probe for NUDT15.[6]

Mechanism of Action

This compound is a small-molecule inhibitor that directly binds to the catalytic pocket of NUDT15, potently inhibiting its enzymatic activity in the low-nanomolar range biochemically.[6] By inhibiting NUDT15, this compound prevents the hydrolysis of 6-thio-dGTP and 6-thio-GTP. This leads to an increased intracellular accumulation of these active thiopurine metabolites, resulting in their enhanced incorporation into DNA and RNA. The increased burden of these fraudulent nucleotides in nucleic acids ultimately leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][7] The synergistic effect of this compound with thiopurines is dependent on the presence of functional NUDT15, as knockdown of NUDT15 abrogates the sensitizing effect of this compound.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in potentiating thiopurine cytotoxicity.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its effects in combination with thiopurines.

Table 1: In Vitro Potency and Cellular Engagement of this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Potency | Low-nanomolar | In vitro enzyme assay | [6] |

| Cellular Engagement | Low-micromolar | Cellular thermal shift assay (CETSA) | [6] |

| This compound Concentration for Synergy | 10 µM | HL-60, NB4 | [6] |

Table 2: Synergistic Effects of this compound with 6-Thioguanine (6-TG)

| Cell Line | EC50 of 6-TG alone (µM) | EC50 of 6-TG + 10 µM this compound (µM) | Fold Potentiation | Reference |

| NB4 | ~1.0 | ~0.1 | ~10 | [1] |

| HL-60 | ~1.0 | ~0.1 | ~10 | [1] |

Table 3: Effect of this compound on Thiopurine Metabolite Incorporation

| Treatment | Analyte | Fold Increase vs. Thiopurine alone | Cell Line | Reference |

| 6-MP + 10 µM this compound | 14C-labeled 6-MP metabolites in DNA | Significantly Enhanced | HL-60 | [6] |

| 6-TG + 10 µM this compound | 6-thio-dGTP in DNA | Significantly Enhanced | HL-60 | [6] |

| 6-MP + 10 µM this compound | 14C-labeled 6-MP metabolites in RNA | Significantly Enhanced | HL-60 | [7] |

| 6-TG + 10 µM this compound | 6-TG metabolites in RNA | Significantly Enhanced | HL-60 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Synergy Assays

Objective: To determine the effect of this compound on the cytotoxicity of thiopurines and to quantify the synergistic interaction.

Protocol:

-

Seed cells (e.g., NB4, HL-60) in 96-well plates at an appropriate density.

-

Prepare a dose-response matrix of a thiopurine (e.g., 6-TG or 6-MP) and this compound.

-

Treat the cells with the drug combinations for a specified period (e.g., 96 hours).

-

Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence of the resorufin product using a plate reader.

-

Normalize the viability data to DMSO-treated control cells.

-

Calculate EC50 values by fitting the dose-response curves using a nonlinear regression model.

-

Synergy scores can be calculated using a suitable model (e.g., Bliss independence or Loewe additivity).

Measurement of Thiopurine Metabolite Incorporation into DNA/RNA

Objective: To quantify the effect of this compound on the incorporation of thiopurine metabolites into nucleic acids.

Protocol using Mass Spectrometry:

-

Treat cells (e.g., HL-60) with a thiopurine alone or in combination with this compound for a defined time (e.g., 16 hours).

-

Harvest the cells and isolate genomic DNA or total RNA using a suitable commercial kit.

-

Digest the nucleic acids to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

Analyze the digested samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 6-thio-dGTP or other thiopurine metabolites.

-

Normalize the metabolite levels to the total amount of nucleic acid analyzed.

Protocol using Radiolabeled Thiopurines:

-

Culture cells in the presence of a 14C-labeled thiopurine (e.g., 14C-6-MP) with or without this compound.

-

After the treatment period, isolate DNA or RNA.

-

Measure the amount of radioactivity incorporated into the nucleic acid fraction using a scintillation counter.

-

Quantify the total amount of nucleic acid to normalize the radioactive counts.

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound and thiopurine co-treatment on the reproductive integrity of cells.

Protocol:

-

Treat cells in suspension or as monolayers with a thiopurine and this compound for a specified duration.

-

Wash the cells to remove the drugs and plate a known number of cells into fresh medium in Petri dishes.

-

Incubate the plates for 1-2 weeks to allow for colony formation.

-

Fix and stain the colonies with a solution such as crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

This compound has been instrumental as a chemical probe in validating NUDT15 as a druggable target for enhancing thiopurine efficacy.[6] The successful demonstration that inhibiting NUDT15 with this compound sensitizes cancer cells to thiopurines has paved the way for the development of next-generation NUDT15 inhibitors with improved pharmacological properties.[1][6] Indeed, a subsequent compound, TH7755, was developed based on the this compound scaffold and showed improved cellular target engagement and thioguanine potentiation.[3][5] Further preclinical and clinical investigation of potent and specific NUDT15 inhibitors is warranted to translate this promising therapeutic strategy into clinical practice for patients with cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling NUDT15 Function: A Technical Guide to the Chemical Probe TH1760

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme Nudix (Nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15) has emerged as a critical regulator of thiopurine metabolism. Thiopurine drugs, such as 6-mercaptopurine and 6-thioguanine, are widely used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. NUDT15 functions to hydrolyze the active triphosphate metabolites of these drugs, 6-thio-(d)GTP, thereby preventing their incorporation into DNA and subsequent cytotoxicity.[1][2] Genetic variants of NUDT15 that result in decreased enzyme activity are strongly associated with thiopurine toxicity, highlighting the clinical importance of this enzyme.[3]

To facilitate the study of NUDT15's biological roles and its potential as a therapeutic target, the potent and selective chemical probe TH1760 was developed.[1][4] This in-depth technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characteristics, detailed experimental protocols for its use, and a framework for interpreting experimental results.

Core Concepts: this compound as a Chemical Probe

This compound is a first-in-class, potent, and selective small-molecule inhibitor of NUDT15.[1][5] It was identified through high-throughput screening and subsequent structure-based design.[1] this compound binds directly to the catalytic pocket of NUDT15, exhibiting low nanomolar biochemical potency.[1][5] In cellular contexts, it effectively engages NUDT15 in the low micromolar range.[1][5] A key feature of this compound as a chemical probe is the availability of a structurally similar but biochemically inactive analogue, TH7285, which serves as an excellent negative control for experiments.[1]

The primary mechanism of action of this compound in cells is the potentiation of thiopurine-induced cytotoxicity. By inhibiting NUDT15, this compound leads to an increased accumulation of 6-thio-(d)GTP, which is subsequently incorporated into DNA, triggering DNA damage responses and cell death.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its negative control, TH7285.

Table 1: In Vitro Potency of this compound against NUDT15

| Compound | Assay | Substrate | IC50 (nM) |

| This compound | Malachite Green | dGDP | 25 |

| This compound | Malachite Green | 6-thio-dGTP | 57 |

Data sourced from The Chemical Probes Portal.[6]

Table 2: Selectivity of this compound against other NUDIX Hydrolases

| Compound | Concentration (µM) | Target | % Inhibition |

| This compound | 100 | MTH1 | <10% |

| This compound | 100 | NUDT2 | <10% |

| This compound | 100 | NUDT5 | <10% |

| This compound | 100 | NUDT9 | <10% |

| This compound | 100 | NUDT12 | <10% |

| This compound | 100 | NUDT14 | <10% |

| This compound | 100 | NUDT18 | <10% |

| This compound | 100 | NUDT22 | <10% |

Data represents impressive selectivity at a concentration approximately 4000-fold above its IC50 against NUDT15.[1]

Table 3: Cellular Target Engagement of this compound

| Compound | Assay | Cell Line | Recommended Concentration for Cellular Use |

| This compound | CETSA | Not specified | up to 10 µM |

Data sourced from The Chemical Probes Portal.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound.

NUDT15 Enzymatic Assay (Malachite Green Assay)

This assay quantitatively measures the enzymatic activity of NUDT15 by detecting the release of inorganic phosphate upon substrate hydrolysis.

Materials:

-

Recombinant human NUDT15 protein

-

Substrate: dGDP or 6-thio-dGTP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

This compound and TH7285 (dissolved in DMSO)

-

Malachite Green Reagent (prepared as a solution of Malachite Green hydrochloride and ammonium molybdate in acid)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound and TH7285 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 25 µL of the diluted compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 25 µL of NUDT15 enzyme solution (pre-diluted in Assay Buffer) to all wells except for the "no enzyme" control wells, which receive 25 µL of Assay Buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (dGDP or 6-thio-dGTP, pre-diluted in Assay Buffer) to all wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Stop the reaction and detect the released phosphate by adding 10 µL of Malachite Green Reagent to each well.

-

Allow 15 minutes for color development at room temperature.

-

Measure the absorbance at 620-640 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to NUDT15 within a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

-

Cells expressing NUDT15 (endogenously or via transfection)

-

Complete cell culture medium

-

This compound and TH7285 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against NUDT15 and a loading control)

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with the desired concentrations of this compound, TH7285, or DMSO (vehicle control) in complete medium and incubate for 1-2 hours at 37°C.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze the amount of soluble NUDT15 at each temperature by Western blotting, using an antibody specific for NUDT15. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities and plot the percentage of soluble NUDT15 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

6-Thioguanine (6-TG) Cytotoxicity Assay

This assay assesses the ability of this compound to potentiate the cytotoxic effects of the thiopurine drug 6-thioguanine.

Materials:

-

Cancer cell line proficient in NUDT15 expression (e.g., NB4, HL-60)

-

Complete cell culture medium

-

6-Thioguanine (6-TG)

-

This compound and TH7285 (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of 6-TG and fixed concentrations of this compound or TH7285.

-

Treat the cells with 6-TG alone, this compound/TH7285 alone, or a combination of both. Include a DMSO-treated vehicle control.

-

Incubate the cells for 72-96 hours at 37°C.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, add Resazurin and incubate for 2-4 hours before measuring fluorescence.

-

Normalize the viability data to the DMSO-treated control cells.

-

Plot the cell viability as a function of 6-TG concentration for each treatment condition and determine the EC50 values. A leftward shift in the 6-TG dose-response curve in the presence of this compound indicates potentiation of cytotoxicity.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound as a chemical probe for NUDT15.

Caption: Thiopurine metabolism and the inhibitory action of this compound on NUDT15.

Caption: Workflow for the evaluation of this compound as a chemical probe for NUDT15.

Caption: Logical framework for confirming the on-target activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of NUDT15 Inhibition by TH1760 in Potentiating Thiopurine-Based Leukemia Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopurines, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), are cornerstone chemotherapeutic agents in the treatment of leukemia, particularly acute lymphoblastic leukemia (ALL). Their efficacy is dependent on their metabolic activation to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, ultimately triggering cell death. The enzyme Nudix (nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15) plays a critical role in limiting thiopurine toxicity by hydrolyzing the active metabolites, particularly 6-thio-deoxyguanosine triphosphate (6-thio-dGTP). Genetic variants of NUDT15 that result in decreased enzyme activity are associated with increased sensitivity to thiopurines and a higher risk of severe myelosuppression. This has led to the development of NUDT15 inhibitors as a strategy to potentiate thiopurine efficacy in patients with wild-type NUDT15. This technical guide provides an in-depth overview of TH1760, a potent and selective small-molecule inhibitor of NUDT15, and its role in enhancing the anti-leukemic effects of thiopurines. Additionally, this guide will briefly cover the inhibition of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) as another promising metabolic target in leukemia.

Introduction: Thiopurine Metabolism and the Role of NUDT15

Thiopurines are pro-drugs that undergo extensive intracellular metabolism to exert their cytotoxic effects. A simplified metabolic pathway is depicted below. The critical step for their anti-leukemic activity is the incorporation of 6-thio-dGTP into DNA, which leads to DNA damage and triggers apoptosis.

NUDT15 functions as a negative regulator of thiopurine activity by hydrolyzing 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms, thus preventing their incorporation into nucleic acids. This enzymatic activity of NUDT15 effectively reduces the therapeutic efficacy of thiopurines.

This compound: A Potent and Selective NUDT15 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of NUDT15. By inhibiting NUDT15, this compound prevents the degradation of active thiopurine metabolites, leading to their accumulation and increased incorporation into DNA, thereby enhancing the cytotoxic effects of thiopurines in leukemia cells. A more recent and potent successor to this compound, named TH7755, has also been developed.

Quantitative Data: In Vitro Efficacy of this compound

The potentiation of 6-thioguanine (6-TG) cytotoxicity by this compound has been demonstrated in various hematological cancer cell lines. Co-treatment with this compound significantly reduces the half-maximal effective concentration (EC50) of 6-TG.

| Cell Line | Cancer Type | 6-TG EC50 (µM) | 6-TG + 10 µM this compound EC50 (µM) | Fold Sensitization |

| 697 | B-cell precursor leukemia | ~1.0 | ~0.1 | ~10 |

| HL-60 | Acute promyelocytic leukemia | >10 | ~1.0 | >10 |

| MOLM-13 | Acute myeloid leukemia | ~5.0 | ~0.5 | ~10 |

| K-562 | Chronic myelogenous leukemia | ~2.5 | ~0.3 | ~8.3 |

Table 1: Potentiation of 6-Thioguanine (6-TG) Cytotoxicity by this compound in Hematological Cancer Cell Lines. Data are representative values compiled from published studies.

Mechanism of Action: Enhanced DNA Damage and Apoptosis

The inhibition of NUDT15 by this compound leads to an increased intracellular pool of 6-thio-dGTP, which is subsequently incorporated into the DNA of proliferating leukemia cells. This incorporation of thiopurines into the DNA helix induces conformational changes and is recognized by the DNA mismatch repair (MMR) machinery. The futile attempts of the MMR system to repair these lesions lead to DNA strand breaks and the activation of downstream DNA damage response (DDR) pathways, ultimately culminating in apoptosis. The p53 tumor suppressor protein is a key mediator in this process.

Experimental Protocols

Cell Viability Assay (Resazurin Assay)

This protocol describes the determination of cell viability in leukemia cell lines treated with 6-TG in the presence or absence of this compound.

Materials:

-

Leukemia cell lines (e.g., 697, HL-60)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

6-Thioguanine (6-TG)

-

This compound

-

Resazurin sodium salt

-

96-well plates

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000

Methodological & Application

Application Notes and Protocols for In Vitro Studies with TH1760 using the HL-60 Cell Line

A Note on TH1760: It is important to clarify that this compound is a potent and selective small-molecule inhibitor of the NUDIX hydrolase NUDT15, not a cell line.[1][2][3] These application notes provide a detailed protocol for the culture of the human promyelocytic leukemia cell line HL-60, which is a relevant in vitro model for studying the cellular effects of this compound, particularly its ability to sensitize cancer cells to thiopurine drugs.[2][3]

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is widely used in cancer research and drug development.[4][5] These cells grow in suspension and can be induced to differentiate into various myeloid lineages, making them a versatile model for hematological cancer studies.[4][5][6]

HL-60 Cell Culture Protocol

This protocol outlines the essential procedures for successfully thawing, culturing, subculturing, and cryopreserving HL-60 cells.

Required Materials

-

HL-60 cells (e.g., ATCC® CCL-240™)

-

Complete Growth Medium:

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Trypan Blue solution (0.4%)

-

Cryopreservation Medium: Complete growth medium with 10% DMSO or 90% FBS with 10% DMSO.[5][6][9]

-

Sterile cell culture flasks (T-25, T-75)

-

Sterile centrifuge tubes (15 mL, 50 mL)

-

Humidified incubator (37°C, 5% CO₂)[4]

-

Biosafety cabinet (Class II)

-

Water bath (37°C)

-

Microscope

-

Hemocytometer or automated cell counter

-

Centrifuge

Data Presentation: Quantitative Culture Parameters

| Parameter | Recommended Value | Notes |

| Growth Medium | IMDM or RPMI 1640 + 10-20% FBS + 2mM L-Glutamine | ATCC recommends IMDM with 20% FBS. Some sources use RPMI 1640 with 10% FBS.[4][5] |

| Initial Seeding Density | 1 x 10⁵ to 2 x 10⁵ viable cells/mL | Start cultures from frozen vials at the lower end of this range.[4][10][11] |

| Subculture Seeding Density | 1 x 10⁵ viable cells/mL | Split cultures once they reach the maximum recommended density.[10][11] |

| Maximum Cell Density | Do not exceed 1 x 10⁶ cells/mL | High density can lead to differentiation and reduced viability.[11][12] |

| Culture Maintenance Range | 1 x 10⁵ to 9 x 10⁵ cells/mL | Maintain the cell culture within this density range for optimal health.[5] |

| Doubling Time | Approximately 36 - 48 hours | This can vary based on culture conditions and passage number.[4] |

| Incubation Conditions | 37°C, 5% CO₂, humidified atmosphere | Standard conditions for mammalian cell culture.[4][9] |

| Cryopreservation Density | 5 x 10⁶ to 1 x 10⁷ cells/mL | Higher density is recommended for better post-thaw recovery.[13] |

Experimental Protocols

-

Pre-warm the complete growth medium in a 37°C water bath.[13]

-

Quickly thaw the cryovial of HL-60 cells by gently swirling it in the 37°C water bath until a small ice crystal remains (approx. 60-90 seconds).[4][10][11]

-

Wipe the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.

-

Carefully open the vial and gently transfer the cell suspension into a 15 mL centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 100-150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[5]

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a 5% CO₂ humidified incubator.[4]

-

Change the medium the next day to remove any residual DMSO.[11]

HL-60 cells grow in suspension and should be subcultured when the cell density approaches 8 x 10⁵ - 1 x 10⁶ cells/mL.

-

Aseptically remove an aliquot of the cell suspension from the culture flask.

-

Perform a viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

-

Calculate the volume of the cell suspension needed to seed a new flask at a density of 1 x 10⁵ cells/mL.

-

Transfer the calculated volume of cell suspension to a new culture flask.

-

Add fresh, pre-warmed complete growth medium to reach the desired final volume.

-

Alternatively, to completely replace the medium, pellet the cells by centrifuging at 100-150 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[12]

-

Continue to incubate at 37°C and 5% CO₂. Media should be refreshed every 2-3 days.[4][11]

-

Use cells from the logarithmic growth phase with high viability (>90%).

-

Count the cells and calculate the required volume to achieve a final density of 5 x 10⁶ to 1 x 10⁷ cells/mL.[13]

-

Centrifuge the cell suspension at 100-150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium (e.g., 90% FBS, 10% DMSO).[5][6]

-

Aliquot 1 mL of the cell suspension into sterile cryovials.[13]

-

Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.[13]

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[4]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Treatment

The following diagram illustrates a typical workflow for treating HL-60 cells with the NUDT15 inhibitor this compound in combination with a thiopurine drug like 6-thioguanine (6-TG).

Caption: Workflow for assessing this compound's effect on thiopurine sensitivity in HL-60 cells.

NUDT15 Signaling and Inhibition by this compound

This diagram illustrates the metabolic pathway of thiopurines and the mechanism of action for the NUDT15 inhibitor, this compound. Thiopurines are converted into active metabolites, 6-thio-dGTP, which are incorporated into DNA, leading to cytotoxicity.[3] The enzyme NUDT15 limits this effect by hydrolyzing 6-thio-dGTP into its non-toxic monophosphate form.[3][14] this compound inhibits NUDT15, leading to an accumulation of toxic metabolites and enhanced cell death.[2][3]

Caption: Mechanism of this compound-mediated sensitization to thiopurine drugs via NUDT15 inhibition.

References

- 1. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]

- 5. HL60 | Culture Collections [culturecollections.org.uk]

- 6. HL60. Culture Collections [culturecollections.org.uk]

- 7. HL-60 Cell Complete Medium - Elabscience® [elabscience.com]

- 8. innov-research.com [innov-research.com]

- 9. HL-60 Cells [cytion.com]

- 10. scribd.com [scribd.com]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. HL-60 Cells | Applied Biological Materials Inc. [abmgood.com]

- 13. ubigene.us [ubigene.us]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for TH1760 and 6-Thioguanine Co-treatment Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for designing and conducting co-treatment assays with TH1760, a potent NUDT15 inhibitor, and 6-thioguanine (6-TG), a purine analog chemotherapeutic agent. The synergistic combination of these two compounds presents a promising strategy in cancer therapy. This compound enhances the efficacy of 6-TG by preventing the degradation of its active metabolites, leading to increased DNA damage and subsequent cancer cell death.

6-Thioguanine is an antimetabolite that, once inside the cell, is converted into its active forms, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-thio-GTP). These metabolites are incorporated into DNA and RNA, respectively, leading to cytotoxicity. The enzyme NUDT15 (Nudix Hydrolase 15), also known as MTH2, acts as a negative regulator of thiopurine efficacy by hydrolyzing 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms, thus preventing their incorporation into nucleic acids.

This compound is a highly selective and potent small-molecule inhibitor of NUDT15. By inhibiting NUDT15, this compound leads to the accumulation of active 6-TG metabolites within the cell. This increased concentration of 6-thio-dGTP and 6-thio-GTP results in enhanced incorporation into DNA, causing DNA strand breaks and triggering a DNA damage response. This, in turn, activates cell cycle checkpoints and ultimately induces apoptosis, leading to a synergistic anti-cancer effect when combined with 6-TG.

These application notes provide a framework for investigating this synergy through a series of in vitro assays, including assessments of cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for straightforward comparison and analysis.

Table 1: Cell Viability (IC50) Data

| Cell Line | Treatment | IC50 (µM) ± SD |

| Cancer Cell Line A | 6-TG | 15.2 ± 1.8 |

| This compound | > 100 | |

| 6-TG + this compound (1 µM) | 3.5 ± 0.4 | |

| Cancer Cell Line B | 6-TG | 25.8 ± 2.5 |

| This compound | > 100 | |

| 6-TG + this compound (1 µM) | 7.1 ± 0.9 |

Table 2: Apoptosis Analysis by Annexin V/PI Staining

| Cell Line | Treatment | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |

| Cancer Cell Line A | Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 |

| 6-TG (5 µM) | 10.5 ± 1.2 | 5.2 ± 0.6 | |

| This compound (1 µM) | 3.2 ± 0.5 | 1.8 ± 0.3 | |

| 6-TG (5 µM) + this compound (1 µM) | 35.8 ± 3.1 | 15.7 ± 1.9 |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |

| Cancer Cell Line A | Vehicle Control | 55.2 ± 4.5 | 30.1 ± 2.8 | 14.7 ± 1.9 |

| 6-TG (5 µM) | 40.1 ± 3.9 | 25.3 ± 2.5 | 34.6 ± 3.1 | |

| This compound (1 µM) | 54.5 ± 4.8 | 31.0 ± 3.0 | 14.5 ± 2.0 | |

| 6-TG (5 µM) + this compound (1 µM) | 25.9 ± 2.7 | 15.2 ± 1.8 | 58.9 ± 5.2 |

Table 4: Western Blot Densitometry Analysis

| Cell Line | Treatment | Relative p-H2AX Expression ± SD | Relative Cleaved PARP Expression ± SD |

| Cancer Cell Line A | Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 6-TG (5 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 | |

| This compound (1 µM) | 1.1 ± 0.2 | 1.2 ± 0.2 | |

| 6-TG (5 µM) + this compound (1 µM) | 9.8 ± 1.1 | 8.5 ± 0.9 |

Mandatory Visualizations

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and 6-TG, alone and in combination.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

6-Thioguanine (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of 6-TG and this compound in culture medium. Treat cells with varying concentrations of 6-TG alone, this compound alone, or a combination of both. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest cells (including floating cells in the supernatant) after 48 hours of treatment.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Ice-cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest approximately 1 x 10^6 cells after 48 hours of treatment.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting key proteins involved in the DNA damage response and apoptosis.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometry analysis to quantify the relative

Application Notes and Protocols: Determining the Optimal Concentration of TH1760 for Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1760 is a potent and selective small-molecule inhibitor of the enzyme Nucleoside Diphosphate-Linked Moiety X-type Motif 15 (NUDT15).[1][2][3] NUDT15 plays a critical role in the metabolism of thiopurine drugs, such as 6-thioguanine (6-TG) and mercaptopurine, by hydrolyzing their active metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP).[1][4][5] By inhibiting NUDT15, this compound prevents the inactivation of these metabolites, leading to their accumulation, increased incorporation into DNA, and subsequent cytotoxicity in cancer cells.[1][6][7] This makes this compound a valuable tool for studying NUDT15 biology and for potentially enhancing the therapeutic efficacy of thiopurine-based chemotherapies.[1][3]

These application notes provide detailed protocols for determining the optimal concentration of this compound for use in various cell lines, focusing on its ability to potentiate the cytotoxic effects of thiopurine drugs.

Mechanism of Action: this compound and NUDT15

The primary function of NUDT15 is to act as a "housekeeping" enzyme, sanitizing the nucleotide pool to prevent the incorporation of potentially harmful modified nucleotides into DNA. In the context of thiopurine therapy, NUDT15 recognizes and deactivates the active triphosphorylated metabolites of these drugs. Genetic variants of NUDT15 that result in loss of function are associated with increased sensitivity and toxicity to thiopurines.[4][5]

This compound acts by directly binding to the catalytic pocket of NUDT15, thereby inhibiting its enzymatic activity.[1] This leads to an increase in the intracellular concentration of active thiopurine metabolites, enhancing their cytotoxic effects.

Quantitative Data Summary

The following tables summarize the biochemical potency of this compound and its cellular effects in combination with the thiopurine drug 6-thioguanine (6-TG).

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | NUDT15 | 25 | Enzyme-coupled malachite green assay |

Data sourced from Cayman Chemical and Zhang et al., 2020.[1][2]

Table 2: Cellular Activity of this compound in Combination with 6-Thioguanine (6-TG)

| Cell Line | This compound Concentration (µM) | 6-TG EC50 (Control) | 6-TG EC50 (with this compound) | Fold Sensitization |

| NB4 | 10 | Approx. 1 µM | Approx. 0.1 µM | ~10 |

| HL-60 | 10 | Approx. 0.5 µM | Approx. 0.05 µM | ~10 |

| 697 | 10 | Approx. 2 µM | Approx. 0.2 µM | ~10 |

EC50 values are approximated from graphical data presented in Zhang et al., 2020.[1]

Experimental Protocols

Determining the optimal concentration of this compound for a specific cell line requires a systematic approach. The primary cellular phenotype to assess is the potentiation of thiopurine-induced cytotoxicity.

Protocol 1: Determining the EC50 of a Thiopurine Drug

This protocol establishes the baseline sensitivity of the cell line to a thiopurine drug like 6-thioguanine.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

6-thioguanine (6-TG)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin, MTT, or a luminescent ATP-based assay)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours). The optimal seeding density should be determined empirically for each cell line.

-

Drug Preparation: Prepare a 2X serial dilution of 6-TG in complete culture medium. A typical starting concentration might be 10 µM, with 8-10 dilution points. Include a vehicle control (e.g., DMSO).

-

Cell Treatment: After allowing the cells to adhere overnight (for adherent cells), add an equal volume of the 2X 6-TG dilutions to the corresponding wells.

-

Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72-96 hours).

-

Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the 6-TG concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Determining the Optimal this compound Concentration for Thiopurine Sensitization

This protocol assesses the ability of this compound to enhance the cytotoxicity of 6-TG.

Materials:

-

All materials from Protocol 1

-

This compound

Procedure:

-

Experimental Setup: This experiment can be performed in two ways:

-

Fixed this compound Concentration: Choose a concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) and co-treat with a serial dilution of 6-TG as described in Protocol 1.

-

Dose-Response Matrix: Prepare a matrix of 6-TG and this compound concentrations in a 96-well plate. This allows for the assessment of synergistic effects.

-

-

Cell Seeding and Treatment: Seed cells as in Protocol 1. Prepare 2X drug solutions containing both 6-TG and this compound at the desired concentrations. Add these solutions to the cells.

-

Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

-

Data Analysis:

-

For a fixed this compound concentration, calculate the new EC50 of 6-TG in the presence of this compound. The fold sensitization can be calculated as the ratio of the EC50 of 6-TG alone to the EC50 of 6-TG with this compound.

-

For a dose-response matrix, the data can be analyzed using synergy models (e.g., Bliss independence or Loewe additivity) to quantify the degree of interaction between the two compounds.

-

Considerations for Experimental Design

-

Cell Line Selection: The effect of this compound will be most pronounced in cell lines that are sensitive to thiopurine drugs.

-

This compound Concentration Range: Based on published data, a concentration range of 1-10 µM for this compound is a reasonable starting point for cellular assays.[1]

-

Control Experiments: Always include a vehicle control (e.g., DMSO), a 6-TG only control, and a this compound only control to assess the individual effects of each compound. An inactive analog of this compound, such as TH7285, can be used to confirm that the observed effects are due to NUDT15 inhibition.[1]

-

Assay Duration: The incubation time should be sufficient to allow the cytotoxic effects of the thiopurine to manifest, which often requires several cell cycles.

-

NUDT15 Expression: The level of NUDT15 expression in a given cell line may influence its sensitivity to this compound-mediated thiopurine potentiation.

Conclusion

This compound is a powerful chemical probe for investigating the function of NUDT15 and for exploring strategies to enhance the efficacy of thiopurine-based therapies. By following the protocols outlined in these application notes, researchers can systematically determine the optimal concentration of this compound for their specific cell lines and experimental contexts. The key readout for this compound activity in cells is its ability to sensitize them to thiopurine-induced cell death, a phenotype that is dependent on the inhibition of NUDT15.[1][8] Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Development of a chemical probe against NUDT15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NUDT15 Polymorphisms Alter Thiopurine Metabolism and Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rprdx.com [rprdx.com]

- 6. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for TH1760 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1760 is a potent and selective small-molecule inhibitor of Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15).[1] NUDT15 is a hydrolase that dephosphorylates the active metabolites of thiopurine drugs, such as 6-thioguanine triphosphate (6-TGTP), thereby preventing their incorporation into DNA and reducing their cytotoxic effects.[2] By inhibiting NUDT15, this compound sensitizes cells to thiopurine-based therapies, making it a valuable research tool for studying thiopurine metabolism, DNA damage response, and for the development of combination cancer therapies.[3][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro experiments.

Data Presentation

This compound Physicochemical and Solubility Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₄O₅S | [1] |

| Molecular Weight | 426.45 g/mol | [1] |

| CAS Number | 2567914-01-4 | [1] |

| Appearance | Powder | [1] |

| Purity | >99% | [1] |

This compound Solubility

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 7 mg/mL (16.41 mM) to 11 mg/mL (25.79 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |

| Water | Insoluble | [1] | |

| Ethanol | Insoluble | [1] |

Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Line Examples | Recommended Concentration | Incubation Time | Reference |

| Cell Viability / Cytotoxicity | NB4, HL-60, HCT116 | 10 µM (in combination with thiopurines) | 96 hours | [5] |

| Clonogenic Survival | HCT116 | 10 µM (in combination with 6-TG) | - | [4] |

| Western Blot (DNA Damage) | NB4 | 10 µM (in combination with 6-TG) | 48 hours | [6] |

| Cell Cycle Analysis | HL-60 | 10 µM (in combination with 6-MP) | 72 hours | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Pre-warm the anhydrous DMSO to room temperature if stored at a lower temperature.

-

Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.265 mg of this compound for 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the this compound DMSO stock solution for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration to prevent solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

-

Serially dilute the stock solution in pre-warmed cell culture medium to prepare the final working concentration. It is recommended to perform intermediate dilutions to ensure accuracy.

-

Important: The final concentration of DMSO in the cell culture medium should be kept at a minimum, typically below 0.5%, with 0.1% being ideal for most cell lines to avoid off-target effects.[7]

-

Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential for accurately assessing the effects of the compound.

Protocol 3: In Vitro Cell Viability Assay

This protocol provides a general guideline for assessing the effect of this compound in combination with a thiopurine drug (e.g., 6-thioguanine) on cell viability using a resazurin-based assay.

Materials:

-

Cancer cell lines (e.g., NB4, HL-60)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solution

-

Thiopurine drug (e.g., 6-thioguanine) working solution

-

Resazurin sodium salt solution

-

Plate reader capable of measuring fluorescence

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the thiopurine drug alone or in combination with a fixed concentration of this compound (e.g., 10 µM).[5] Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 96 hours) at 37°C in a 5% CO₂ incubator.[5]

-

Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in sensitizing cells to thiopurine drugs.

Experimental Workflow for In Vitro Cell-Based Assays

Caption: General workflow for in vitro experiments using this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. NUDT15 Polymorphisms Alter Thiopurine Metabolism and Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicted expression of genes involved in the thiopurine metabolic pathway and azathioprine discontinuation due to myelotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Assessing Cell Viability and Synergy of TH1760 and Thiopurines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for assessing the synergistic effects of TH1760, a potent NUDT15 inhibitor, and thiopurine drugs on cancer cell viability. Thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are a class of antimetabolite drugs used in the treatment of various cancers and autoimmune diseases.[1][2] Their cytotoxic effects are mediated by the incorporation of their active metabolites, 6-thioguanine nucleotides (6-TGNs), into DNA, which ultimately triggers cell death.[1][3][4]

The enzyme NUDT15 (also known as MTH2) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing active thiopurine metabolites, thereby reducing their incorporation into DNA and limiting their therapeutic efficacy.[5][6] this compound is a first-in-class, potent, and selective inhibitor of NUDT15.[7][8] By inhibiting NUDT15, this compound enhances the accumulation of 6-thio-(d)GTP in nucleic acids, thus sensitizing cancer cells to the cytotoxic effects of thiopurines and creating a powerful synergistic interaction.[5][9]

These notes provide protocols for common cell viability assays—MTT, and CellTiter-Glo®—to quantify the synergistic effects of co-administering this compound and thiopurines.

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound and thiopurines is rooted in their complementary mechanisms of action. Thiopurines are prodrugs that are metabolized into 6-TGNs. These active metabolites are then incorporated into the DNA of proliferating cells, leading to DNA damage and apoptosis. NUDT15 acts as a negative regulator of this process by hydrolyzing the active 6-TGNs, thus preventing their incorporation into DNA. This compound inhibits NUDT15, which leads to an accumulation of 6-TGNs within the cell, increased incorporation into DNA, and ultimately, enhanced cancer cell death.

References

- 1. Thiopurines, DNA damage, DNA repair and therapy-related cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]

- 5. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TH1760 Instability in Solution

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability and related issues when working with TH1760, a potent and selective NUDT15 inhibitor. The following information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer or cell culture medium. What is the cause and how can I fix it?

A1: This is likely due to the poor aqueous solubility of this compound. Like many small molecule inhibitors, this compound is hydrophobic and can precipitate when the concentration of the organic solvent used for the stock solution (typically DMSO) is significantly diluted in an aqueous environment.

Troubleshooting Steps:

-

Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept as low as possible to avoid solvent-induced cytotoxicity, yet high enough to maintain this compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[1] However, it is always best to determine the optimal, non-toxic concentration for your specific cell line.[2]

-

Modify Dilution Method: Instead of adding the aqueous buffer to your this compound stock, try adding the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This can help prevent localized high concentrations of the compound that can lead to precipitation.

-

Use a Higher Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous solution, thereby keeping the final DMSO concentration lower.

-

Sonication: If precipitation occurs, gentle sonication of the solution may help to redissolve the compound.

Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could this be related to its stability?

A2: While this compound itself is a stable molecule, inconsistent results in cell-based assays can stem from several factors related to its handling and the experimental setup. These can include degradation in the culture medium, adsorption to plasticware, or off-target effects.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for inconsistent results in this compound cell-based assays.

Q3: What is the recommended procedure for preparing this compound stock solutions?

A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible results.

Protocol for this compound Stock Solution Preparation:

-

Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare the stock solution.

-

Concentration: A common stock solution concentration is 10 mM. For this compound (Molecular Weight: 426.49 g/mol ), this would be 4.265 mg dissolved in 1 mL of DMSO.

-

Dissolution: Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

-

Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-protein-binding tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

| Parameter | Recommendation |

| Solvent | Anhydrous, high-purity DMSO |

| Stock Concentration | 10 mM (or higher, as needed) |

| Storage Temperature | -20°C or -80°C |

| Handling | Aliquot to avoid freeze-thaw cycles |

Caption: Recommended parameters for this compound stock solution preparation and storage.

Experimental Protocols & Signaling Pathway

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Nudix (Nucleoside Diphosphate linked moiety X)-type Motif 15 (NUDT15). NUDT15 is an enzyme that dephosphorylates and inactivates the active metabolites of thiopurine drugs, such as 6-thioguanine triphosphate (6-thio-GTP). By inhibiting NUDT15, this compound prevents the breakdown of these active metabolites, leading to their accumulation and incorporation into DNA, which in turn induces cytotoxicity in susceptible cells. This makes this compound a valuable tool for studying thiopurine metabolism and for potentially enhancing the efficacy of thiopurine-based therapies.[3][4][5][6]

Caption: Signaling pathway illustrating the mechanism of action of this compound as a NUDT15 inhibitor.

Protocol: Assessing this compound-Induced Sensitization to Thiopurines in Cell Culture

This protocol outlines a general procedure to determine the ability of this compound to sensitize cancer cells to a thiopurine drug like 6-thioguanine (6-TG).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-thioguanine (6-TG)

-

DMSO

-

96-well plates

-

Cell viability reagent (e.g., resazurin, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-96 hours).

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of 6-TG in DMSO.

-